

Physicochemical Properties of Chlorsulfuron and its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: Chlorsulfuron

Cat. No.: B1673628

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide **Chlorsulfuron** and its principal metabolites. The information is intended to support research, environmental fate analysis, and further development in related chemical fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are described. Visualizations for metabolic pathways and analytical workflows are provided using the DOT language for Graphviz.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Chlorsulfuron** and its major degradation products. These properties are critical for understanding the environmental behavior, bioavailability, and analytical chemistry of these compounds.

Table 1: Physicochemical Properties of Chlorsulfuron

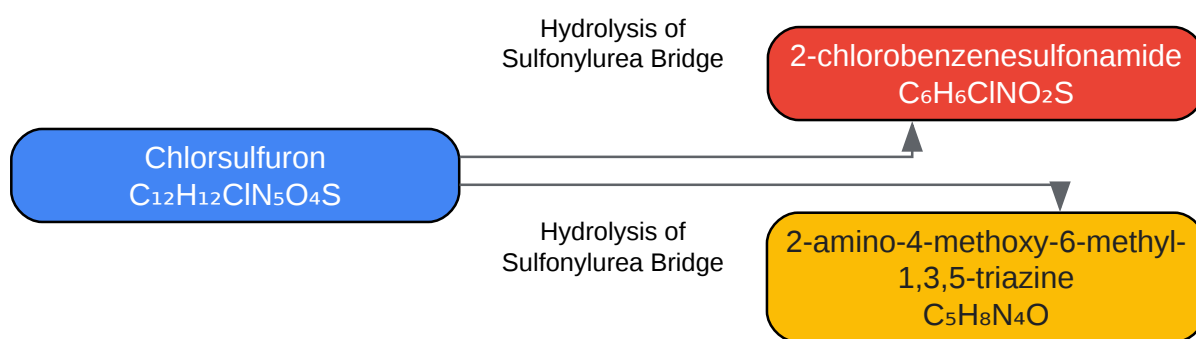
Property	Value	Reference
IUPAC Name	1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea	[1]
CAS Number	64902-72-3	[1]
Molecular Formula	C ₁₂ H ₁₂ ClN ₅ O ₄ S	[1]
Molecular Weight	357.77 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	173 - 178 °C	
Vapor Pressure	2.25 x 10 ⁻¹¹ mm Hg at 25 °C	
pKa	3.4	
logP (Octanol/Water Partition Coefficient)	-0.99	
Water Solubility	12,500 mg/L (20 °C)	

Table 2: Physicochemical Properties of Major Chlorsulfuron Metabolites

Property	2-amino-4-methoxy-6-methyl-1,3,5-triazine	2-chlorobenzenesulfonamide	Reference
CAS Number	1668-54-8	6961-82-6	
Molecular Formula	C ₅ H ₈ N ₄ O	C ₆ H ₆ ClNO ₂ S	
Molecular Weight	140.14 g/mol	191.64 g/mol	
Appearance	Off-white to light yellow powder	White to light yellow powder	
Melting Point	258-261 °C	189-193 °C	
Water Solubility	Data not readily available	Data not readily available	
pKa	Data not readily available	Data not readily available	
logP	Data not readily available	Data not readily available	

Metabolic Pathway of Chlorsulfuron

The primary degradation pathway for **Chlorsulfuron** in soil and plants involves the cleavage of the sulfonylurea bridge, a reaction that is highly dependent on soil pH and moisture. This hydrolysis results in the formation of two main metabolites: 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. Microbial degradation also contributes to the breakdown of **Chlorsulfuron**, particularly in neutral to alkaline soils. In some instances, hydroxylation of the phenyl ring can occur as a minor metabolic route.



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Figure 1: Primary metabolic pathway of **Chlorsulfuron**.

Experimental Protocols

The determination of the physicochemical properties of **Chlorsulfuron** and its metabolites follows standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined using the flask method for substances with solubilities above 10 mg/L.

- Principle: A supersaturated solution of the test substance in water is prepared at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
- Apparatus: Constant temperature bath, flasks with stirrers, analytical balance, and an appropriate analytical instrument (e.g., HPLC-UV).
- Procedure:
 - An excess amount of the test substance is added to a known volume of water in a flask.
 - The flask is agitated in a constant temperature bath set slightly above the test temperature to achieve rapid saturation.

- The temperature is then lowered to the test temperature (e.g., 20 °C or 25 °C), and the solution is stirred until equilibrium is reached (typically 24-48 hours).
- The solution is allowed to stand to permit phase separation. An aliquot of the aqueous phase is taken, filtered or centrifuged to remove any undissolved particles.
- The concentration of the test substance in the clear aqueous phase is quantified using a validated analytical method.

n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107)

The shake flask method is commonly used to determine the octanol-water partition coefficient for compounds with logP values in the range of -2 to 4.

- Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with a known volume of the other solvent. The mixture is shaken until equilibrium is achieved. The concentration of the substance in each phase is then measured.
- Apparatus: Centrifuge, mechanical shaker, flasks, and an appropriate analytical instrument.
- Procedure:
 - n-Octanol and water are mutually saturated before use.
 - A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.
 - A measured volume of this solution is placed in a flask with a measured volume of the other phase.
 - The flask is shaken at a constant temperature until equilibrium is established.
 - The mixture is centrifuged to ensure complete phase separation.
 - The concentration of the test substance in both the n-octanol and aqueous phases is determined.

- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Dissociation Constant (pKa) (OECD Guideline 112)

The titration method is a common approach for determining the pKa of ionizable compounds.

- Principle: A known concentration of the test substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.
- Apparatus: pH meter, burette, titration vessel, and magnetic stirrer.
- Procedure:
 - A solution of the test substance of known concentration is prepared in water or a suitable co-solvent if the substance has low water solubility.
 - The solution is titrated with a standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve of pH versus the volume of titrant added is plotted.
 - The pKa is determined from the pH at the half-equivalence point.

Hydrolysis as a Function of pH (OECD Guideline 111)

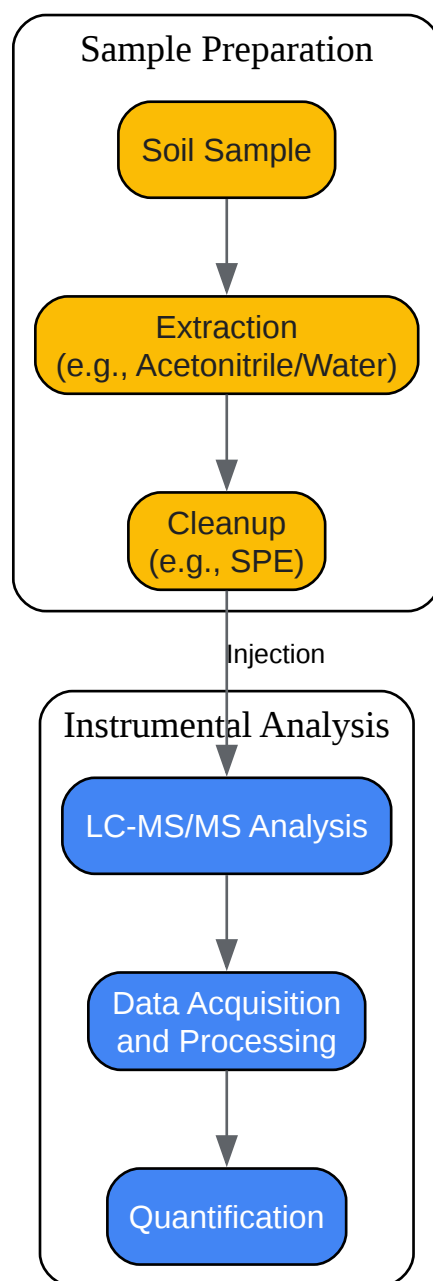
This guideline describes a tiered approach to assess the abiotic hydrolysis of chemicals.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.
- Procedure:

- A preliminary test is conducted at an elevated temperature (e.g., 50 °C) for 5 days to quickly assess the stability of the substance at different pH values.
- If significant hydrolysis is observed, a more detailed study is performed at environmentally relevant temperatures.
- Sterile buffer solutions at pH 4, 7, and 9 are prepared.
- The test substance is added to each buffer solution at a concentration not exceeding half of its water solubility.
- The solutions are incubated in the dark at a constant temperature.
- Samples are taken at appropriate time intervals, and the concentration of the parent compound is determined by a suitable analytical method.
- The rate of hydrolysis is determined by plotting the concentration of the test substance versus time, and the half-life is calculated.

Analytical Workflow for Chlorsulfuron and Metabolites

The analysis of **Chlorsulfuron** and its metabolites in environmental samples, such as soil, typically involves sample extraction, cleanup, and instrumental analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Figure 2: A typical analytical workflow for **Chlorsulfuron** residue analysis.

This workflow begins with the extraction of the analytes from the soil matrix using a suitable solvent system, followed by a cleanup step to remove interfering co-extractives using techniques like solid-phase extraction (SPE). The purified extract is then injected into an LC-MS/MS system for separation and detection. This highly sensitive and selective technique

allows for the accurate quantification of **Chlorsulfuron** and its metabolites at low concentrations.

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References

- 1. Chlorsulfuron | C₁₂H₁₂ClN₅O₄S | CID 47491 - PubChem [pubchem.ncbi.nlm.nih.gov]
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